![molecular formula C7H14ClNO3 B2616853 3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride CAS No. 2411224-07-0](/img/structure/B2616853.png)
3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride
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Description
Synthesis Analysis
The synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a new family of constrained hydroxy-α,α-disubstituted-α-amino acids, is achieved through selective transformations of the functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate .Molecular Structure Analysis
The stereochemistry of intermediates in the synthesis of hydroxy-α-amino acids was unambiguously confirmed by X-ray structure determination .Chemical Reactions Analysis
The synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acid involves selective transformations of the functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition .Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : The synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, related to the compound , is achieved through selective transformations involving Diels–Alder cycloaddition (Avenoza et al., 1999). This indicates a complex synthetic route for similar compounds.
- Molecular Structure Analysis : Studies on molecular structure, symmetry, and conformation, such as those on 1-aminocyclohexane carboxylic acid hydrochloride, contribute to understanding the physical and chemical characteristics of such compounds (Chacko et al., 1971).
Applications in Peptide Research
- Conformational Studies : The conformation of the cyclohexane ring in derivatives of similar compounds is typically in a chair conformation, influencing peptide structure and function (Valle et al., 1988).
- Peptidomimetics Development : Compounds like this can be used in the development of new peptidomimetics with conformationally restricted structures, potentially impacting drug design (Defant et al., 2011).
properties
IUPAC Name |
3-amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h4-6,9H,1-3,8H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEDJJDSEBXSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride |
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